1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one
Description
Chemical Name: 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one CAS No.: 1823270-52-5 Molecular Formula: C₁₁H₁₈N₂O₃ Molecular Weight: 226.270 g/mol IUPAC Name: 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one
This compound features a piperidin-4-one core substituted with a 5-(aminomethyl)oxolane-2-carbonyl group. It is supplied by BLD Pharmatech Ltd. as a research chemical for pharmaceutical and biotechnological applications .
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[5-(aminomethyl)oxolane-2-carbonyl]piperidin-4-one |
InChI |
InChI=1S/C11H18N2O3/c12-7-9-1-2-10(16-9)11(15)13-5-3-8(14)4-6-13/h9-10H,1-7,12H2 |
InChI Key |
UIGOAQPCIPFMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CN)C(=O)N2CCC(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one involves several steps, including cyclization, amination, and hydrogenation reactionsIndustrial production methods often involve multicomponent reactions and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with three structurally related piperidin-4-one derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one | 1823270-52-5 | C₁₁H₁₈N₂O₃ | 226.270 | Oxolane, aminomethyl, ketone |
| 1-[(5-Bromothien-2-yl)carbonyl]piperidin-4-one | N/A | C₁₀H₁₀BrNO₂S | 288.161 | Bromothiophene, ketone, sulfur heterocycle |
| 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | 318255-92-4 | C₂₁H₂₀BrN₅O₂ | 466.330 | Bromophenyl, triazolone, acetyl |
| 1-[(Benzyloxy)carbonyl]piperidin-4-one | 2092336-25-7 | C₁₄H₁₇NO₃ | 247.290 | Benzyloxycarbonyl (Cbz), ketone |
Key Observations:
Functional Group Diversity: The target compound contains an aminomethyl-oxolane group, which confers both hydrophilicity and conformational constraints .
Molecular Weight and Solubility :
- The target compound has the lowest molecular weight (226.27 g/mol) , suggesting better solubility in polar solvents compared to bromothiophene (288.16 g/mol) or triazolone derivatives (466.33 g/mol) .
- The benzyloxycarbonyl (Cbz) derivative (247.29 g/mol) has intermediate solubility, influenced by the hydrophobic benzyl group .
Hydrogen-Bonding Capacity: The aminomethyl group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in the bromothiophene and triazolone analogues . The triazolone derivative’s amide and triazolone groups may participate in hydrogen bonding but with reduced efficiency due to steric bulk .
Research and Application Context
- Target Compound: Likely explored for CNS drug development due to its balance of hydrophilicity (aminomethyl) and rigidity (oxolane), which are critical for blood-brain barrier penetration .
- Bromothiophene Derivative : The bromine atom and thiophene ring make this compound a candidate for catalysis or material science , where halogen bonds and sulfur interactions are advantageous .
Biological Activity
1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O3 |
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one |
| Canonical SMILES | CC(C(=O)N1CCC(CC1)C(=O)N)N |
The biological activity of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxolane ring and piperidine core facilitate interactions through hydrogen bonding and hydrophobic interactions, which are crucial for modulating target activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as a reversible inhibitor of certain enzymes, which may play a role in metabolic pathways relevant to disease states.
- Receptor Modulation : Interaction with neurotransmitter receptors suggests possible applications in neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, it has been evaluated for its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 19.9 | Induction of apoptosis |
| OVCAR-3 (Ovarian Cancer) | 31.5 | Inhibition of cell proliferation |
| COV318 (Ovarian Cancer) | 43.9 | Cell cycle arrest |
These findings indicate that the compound may disrupt critical cellular processes in cancer cells, leading to reduced viability.
Neuropharmacological Studies
In addition to anticancer activity, the compound has been studied for its effects on neurotransmitter systems. Preliminary data suggest it may act as a modulator of serotonin and dopamine receptors, which are significant targets in the treatment of psychiatric disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one. Modifications to the piperidine and oxolane moieties can significantly influence potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on Piperidine | Enhanced receptor affinity |
| Oxolane ring modifications | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
